molecular formula C14H20F3N3O B2957202 N-cyclopentyl-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 1226439-20-8

N-cyclopentyl-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2957202
CAS No.: 1226439-20-8
M. Wt: 303.329
InChI Key: YWHRCKVOSMTPQK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a specialized pyrazole carboxamide derivative of significant interest in chemical and agricultural research. This compound belongs to a class of chemicals known for diverse biological activities, with the 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide scaffold demonstrating particular promise in agrochemical applications . The molecular structure incorporates key pharmacophoric elements including a pyrazole heterocycle, carboxamide linker, cyclopentyl moiety, isopropyl group, and metabolically stable trifluoromethyl substituent, which collectively influence its physicochemical properties and research applications . Research indicates that structurally related pyrazole carboxamide derivatives exhibit notable nematocidal activity against agricultural pests such as Meloidogyne incognita, suggesting potential applications in crop protection . The trifluoromethyl group enhances lipid solubility and metabolic stability, while the carboxamide functionality provides hydrogen bonding capacity critical for molecular recognition . This compound serves as a valuable building block in medicinal and agrochemical research for structure-activity relationship studies, particularly in developing novel succinate dehydrogenase inhibitors . Multiple synthetic approaches exist for pyrazole core formation, including [3+2] cycloadditions, metal-catalyzed dehydrogenative couplings, and hydrazone-based methodologies . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and implement appropriate handling precautions.

Properties

IUPAC Name

N-cyclopentyl-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O/c1-8(2)20-9(3)11(12(19-20)14(15,16)17)13(21)18-10-6-4-5-7-10/h8,10H,4-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHRCKVOSMTPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C(F)(F)F)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, identified by its CAS number 1226439-20-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19F3N2OC_{14}H_{19}F_3N_2O, with a molecular weight of approximately 303.32 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity observed in various studies .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that related pyrazole compounds demonstrated inhibitory effects on pro-inflammatory cytokines such as TNFα and IL-6. The IC50 values for these compounds ranged from 0.1 to 1 μM against IL-17 and TNFα production .

Inhibition of Kinases

The compound's structural characteristics suggest potential activity against various kinases involved in inflammatory pathways. For instance, related pyrazole compounds have shown IC50 values as low as 13 nM for p38 MAPK inhibition, indicating a strong potential for modulating inflammatory responses through kinase inhibition .

Antiproliferative Effects

In cellular assays, compounds similar to this compound demonstrated antiproliferative effects against cancer cell lines. These effects are often attributed to the ability of these compounds to disrupt mitotic checkpoints, leading to cell cycle arrest and apoptosis in tumor cells .

Efficacy in Preclinical Models

Several preclinical studies have demonstrated the efficacy of pyrazole derivatives in reducing tumor growth in xenograft models. For example, compounds with similar structures exhibited significant tumor growth inhibition when administered at doses as low as 16 mg/kg in mouse models .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and IC50 values of selected pyrazole derivatives:

Compound NameTarget KinaseIC50 (nM)Effect
This compoundp38 MAPK13Anti-inflammatory
Related Pyrazole Derivative ATNFα53Cytokine inhibition
Related Pyrazole Derivative BIL-642Cytokine inhibition
Related Pyrazole Derivative CMitotic Checkpoint16Antiproliferative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

Aliphatic vs. Aromatic Substituents
  • Target Compound : Features isopropyl (N1) and cyclopentyl (carboxamide) groups. These aliphatic substituents likely increase lipophilicity (logP ~3.5 estimated) and reduce crystallinity compared to aromatic analogs.
  • Compounds (e.g., 3a–3d): Contain aromatic N1 substituents (phenyl, 4-chlorophenyl) and carboxamide-linked aryl/heteroaryl groups. For example, compound 3a (N-phenyl, 4-cyano-phenyl carboxamide) exhibits a melting point of 133–135°C and higher molecular weight (402.83 g/mol) due to aromatic bulk .
Trifluoromethyl Group Positioning
  • Target Compound : The 3-trifluoromethyl group contributes to steric and electronic effects, likely improving metabolic stability.
  • Compound : Contains a trifluoromethyl group but with a sulfanyl substituent and aldehyde functionalization. This structural variation may alter reactivity (e.g., susceptibility to oxidation) compared to the carboxamide-based target compound .

Heterocyclic Core Variations

  • Pyrazole vs. Triazole :
    • Target Compound : Pyrazole core with two nitrogen atoms, favoring moderate hydrogen-bonding capacity.
    • Compound : 1,2,3-Triazole core with three nitrogen atoms (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide). The triazole’s additional nitrogen may enhance dipole interactions and metabolic resistance but reduce steric flexibility compared to pyrazoles .
Melting Points and Crystallinity
  • Compounds : Higher melting points (133–183°C) due to planar aromatic groups facilitating crystal packing. For example, 3d (4-fluorophenyl) melts at 181–183°C, correlating with halogen-mediated intermolecular interactions .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core R1 R3 R4 (Carboxamide) Molecular Formula MW (g/mol) mp (°C) Key Features
Target Compound Pyrazole Isopropyl CF₃, 5-Me N-cyclopentyl C₁₅H₂₁F₃N₃O 316.34 Aliphatic substituents, CF₃
3a () Pyrazole Phenyl Cl, 3-Me N-(4-cyano-phenyl) C₂₁H₁₅ClN₆O 402.83 133–135 Aromatic, Cl, CN
3d () Pyrazole Phenyl Cl, 3-Me N-(4-F-phenyl) C₂₁H₁₄ClFN₆O 420.82 181–183 Aromatic, F, Cl
Compound Triazole 4-MeO-Ph 5-Cyclopropyl N-(4-Cl-Ph) C₁₉H₁₆ClN₅O₂ 385.81 Triazole, OMe, Cyclopropyl

Table 2. Functional Group Impact

Group Target Compound Compounds Compound
Trifluoromethyl 3-position Absent Absent
Carboxamide Cyclopentyl Aryl/Cyanophenyl 4-Chlorophenyl
Heterocycle Pyrazole Pyrazole Triazole
Key Halogen None Cl/F (3a–3d) Cl (R4)

Q & A

Q. What computational tools predict environmental fate and ecotoxicity?

  • Answer :
  • EPI Suite : Estimates biodegradability (e.g., t1/2 in soil).
  • ECOSAR : Predicts acute toxicity to aquatic organisms (e.g., Daphnia magna LC50).
  • Molecular dynamics : Simulates adsorption to soil organic matter. provides a framework for environmental risk assessments .

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